(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride

Amine basicity pKa modulation CNS drug design

(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride (CAS 1023329-97-6) is the hydrochloride salt of a chiral, non-racemic α-trifluoromethyl-α-methyl benzylamine featuring a quaternary sp³ carbon center bearing phenyl, methyl, trifluoromethyl, and primary amine substituents. The free base (CAS 177180-74-4; C₉H₁₀F₃N; MW 189.18) is supplied with standard purity ≥95% and a reported logP of 2.176.

Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
Cat. No. B12275329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride
Molecular FormulaC9H11ClF3N
Molecular Weight225.64 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(F)(F)F)N.Cl
InChIInChI=1S/C9H10F3N.ClH/c1-8(13,9(10,11)12)7-5-3-2-4-6-7;/h2-6H,13H2,1H3;1H
InChIKeyUNACEMBLKCAJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine Hydrochloride: Chiral Quaternary α-CF3 Benzylamine Building Block for Drug Discovery


(2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride (CAS 1023329-97-6) is the hydrochloride salt of a chiral, non-racemic α-trifluoromethyl-α-methyl benzylamine featuring a quaternary sp³ carbon center bearing phenyl, methyl, trifluoromethyl, and primary amine substituents . The free base (CAS 177180-74-4; C₉H₁₀F₃N; MW 189.18) is supplied with standard purity ≥95% and a reported logP of 2.176 [1]. This compound belongs to the α-CF₃ amine structural class, recognized in medicinal chemistry as a privileged scaffold that serves as a metabolically stable bioisostere for hydrolytically labile amide bonds, with an exemplar clinical candidate (odanacatib, Phase III cathepsin K inhibitor) built upon the α-trifluoromethylbenzylamine pharmacophore [2][3].

ScaffoldEnantiopure α-CF₃ quaternary benzylamine building block
WorkflowAmide bioisostere replacement in lead optimization
Stereochemical Control(2R) defined configuration for chiral synthesis and probe design

Why (2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine Hydrochloride Cannot Be Interchanged with Generic α-CF3 Amines or Racemic Mixtures


Substituting this compound with a racemic mixture, the (2S) enantiomer, non-fluorinated α-methylbenzylamine, or aryl-CF3 phenethylamine analogs introduces quantifiable liabilities across three axes: (i) the α-CF₃ group depresses amine basicity by approximately 4–5 pKₐ units relative to the non-fluorinated analog [1], directly altering protonation state, CNS penetration potential, and off-target binding at physiological pH; (ii) the stereochemical configuration at the quaternary carbon is pharmacologically decisive—structurally related α-substituted phenethylamine enantiomers exhibit up to 19-fold differences in receptor activation potency (e.g., (+)-norfenfluramine vs (−)-norfenfluramine at 5-HT₂B: Kact 18.4 vs 357 nM) [2], meaning racemic or incorrect-enantiomer procurement introduces an uncontrolled variable with measurable functional consequences; (iii) the quaternary α-carbon eliminates α-hydrogens, blocking oxidative deamination by cytochrome P450 enzymes, a primary metabolic pathway for secondary phenethylamines [3]. These differences are not interchangeable; they are experimentally quantifiable and directly impact lead optimization outcomes.

Racemate or (2S) enantiomer: Stereochemistry-dependent target engagement may differ substantially; enantiomer-specific activity patterns reported for analogous α-substituted phenethylamines cannot be reproduced with mixed stereoisomers.
Non-fluorinated α-methylbenzylamine: α-CF₃ group shifts amine basicity and lipophilicity, altering protonation state, membrane partitioning, and off-target profiles compared to the non-fluorinated analog.
Secondary α-carbon phenethylamines: Quaternary α-carbon eliminates CYP450-mediated oxidative deamination, a primary metabolic route for α-methylbenzylamine and related amines, potentially changing metabolic stability context.

Quantitative Differentiation Evidence for (2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine Hydrochloride vs Closest Analogs


Amine Basicity (pKa of Conjugate Acid) Depressed by ~4–5 Units vs Non-Fluorinated α-Methylbenzylamine

Introduction of an α-CF₃ group onto the aliphatic amine scaffold depresses the pKₐ of the conjugate acid by approximately 4–5 orders of magnitude compared to the non-fluorinated analog. The non-fluorinated comparator α-methylbenzylamine has a predicted pKₐ of 9.04 ± 0.10 (ChemicalBook) . Applying the experimentally determined α-CF₃ basicity attenuation of ΔpKₐ ≈ 4–5 units, measured via potentiometric titration across multiple solvent systems for structurally analogous α-CF₃ amines [1][2], the target compound's conjugate acid pKₐ is predicted to fall within the range of ~4–5. This represents a >10,000-fold reduction in basicity.

Amine Basicity Depression
Class-level inference
ΔpKₐ ≈ −(4–5) vs α-methylbenzylamine
(predicted target pKₐ ~4–5)
Protonation-state context may shift distribution profile
>10,000-fold reduction in protonated fraction at physiological pH; potentiometric titration data on analogous α-CF₃ amines
Amine basicity pKa modulation CNS drug design protonation state

Lipophilicity Enhanced by +0.87 LogP Units vs Non-Fluorinated α-Methylbenzylamine

The target compound's free base exhibits a predicted logP of 2.176 (Chembase/Enamine) [1], compared to a reported logP of 1.31 at 25°C for the non-fluorinated α-methylbenzylamine (ChemicalBook) . This represents a measured difference of ΔlogP ≈ +0.87 units, exceeding the class-average increase of ~0.5 logP units reported for α-CF₃ substitution in saturated bicyclic amine systems [2]. The larger-than-average lipophilicity gain reflects the combined effect of the trifluoromethyl group and the phenyl substituent at the quaternary carbon.

Lipophilicity Enhancement
Cross-study comparable
LogP 2.176 vs 1.31
ΔLogP ≈ +0.87
LogP context may support permeability screening
Exceeds class-average ~+0.5 LogP gain; combined CF₃ + phenyl effect at quaternary carbon
Lipophilicity LogP membrane permeability bioavailability

α-Trifluoromethylamine Serves as Hydrolytically Stable Amide Bond Bioisostere with Clinical Validation

The α-CF₃ amine motif is established in the medicinal chemistry literature as a bioisosteric replacement for metabolically labile amide bonds, conferring resistance to hydrolytic and proteolytic degradation while maintaining hydrogen-bonding capacity [1]. The clinical-stage cathepsin K inhibitor odanacatib (MK-0822, Phase III, >16,000-patient trial) was specifically designed around an enantiopure α-trifluoromethylbenzylamine scaffold to overcome the metabolic liabilities of earlier amide-containing inhibitors such as L-873724 [2]. A recent decarboxylative synthetic methodology (Xi et al., Angew. Chem. Int. Ed., 2026) further demonstrates the practical conversion of carboxylic acid/amide precursors into stable α-CF₃ amine bioisosteres, highlighting the scaffold's recognized value in drug discovery [3].

Amide Bioisostere Stability
Class-level inference
α-CF₃ amine resists hydrolytic/proteolytic degradation
Scaffold replacement strategy reported
Exemplar clinical candidate odanacatib built on enantiopure α-CF₃ benzylamine; qualitative metabolic stability advantage over amide
Amide bioisostere metabolic stability proteolytic resistance cathepsin K

Enantiomer-Specific Pharmacological Activity: Up to 19-Fold Potency Differences Between Enantiomers of Structurally Related α-Substituted Phenethylamines

In the structurally related fenfluramine/norfenfluramine series—which shares the α-substituted phenethylamine core with the target compound—the enantiomers exhibit profoundly different receptor activation potencies. At the human 5-HT₂B receptor, (+)-norfenfluramine displays a Kact of 18.4 ± 9 nM, whereas (−)-norfenfluramine is approximately 19-fold less potent with a Kact of 357 ± 180 nM [1]. At the serotonin transporter (SERT), (+)-norfenfluramine releases [³H]5-HT with an EC₅₀ of 59 nM, compared to 287 nM for (−)-norfenfluramine, a 4.9-fold difference [2]. This stereochemical dependence is not unique to fenfluramine; it is a general property of chiral α-substituted amines interacting with biological targets. For the target compound, which possesses both a chiral quaternary carbon and the α-CF₃ pharmacophore, the (2R) configuration provides a defined and reproducible stereochemical input that cannot be achieved with the racemate or the (2S) enantiomer.

Enantiomer Activity Divergence
Class-level inference
Up to ~19-fold Kₐ difference between enantiomers of related α-substituted phenethylamines
Stereochemical attribution may affect assay interpretation
(+)-Norfenfluramine vs (−)-norfenfluramine at 5-HT₂B: Kₐ 18.4 vs 357 nM; SERT EC₅₀ 59 vs 287 nM
Enantiomer-specific pharmacology 5-HT2B receptor stereochemistry eudysmic ratio

Quaternary α-Carbon Structural Feature Eliminates CYP450-Mediated Oxidative Deamination Pathway

The target compound possesses a fully substituted quaternary α-carbon (bearing CH₃, CF₃, NH₂, and phenyl), which lacks the α-hydrogen atom required for the initial hydrogen atom abstraction step of cytochrome P450-catalyzed oxidative deamination [1]. This is in direct contrast to secondary α-carbon phenethylamines—such as α-methylbenzylamine, amphetamine, and norfenfluramine—which are efficiently metabolized via this pathway. The integration of trifluoromethyl groups with quaternary carbon centers has been identified as a prominent medicinal chemistry strategy to augment drug efficacy by improving metabolic stability [2]. The combination of a quaternary carbon with an α-CF₃ group thus provides dual protection: the CF₃ group resists hydrolytic degradation (amide bioisostere function), while the quaternary carbon blocks the primary oxidative metabolic route for amine-containing compounds.

Metabolic Pathway Block
Class-level inference
Quaternary α-carbon eliminates CYP450 oxidative deamination route
Metabolic pathway context may differ; experimental validation needed
No abstractable α‑H; dual protection with CF₃ resistance to hydrolysis
Metabolic stability oxidative deamination CYP450 quaternary carbon

High-Value Procurement and Application Scenarios for (2R)-1,1,1-Trifluoro-2-phenylpropan-2-amine Hydrochloride


Medicinal Chemistry: Amide Bond Replacement in Protease Inhibitor or GPCR Ligand Lead Optimization

When a lead series suffers from rapid amide hydrolysis (t₁/₂ < 1 h in plasma or liver microsomes), the (2R)-α-CF₃ amine scaffold provides a direct, stereochemically defined bioisostere to replace the metabolically labile amide bond. This strategy was successfully employed in the development of odanacatib, where the enantiopure α-trifluoromethylbenzylamine core conferred the metabolic stability required for once-weekly oral dosing in a Phase III osteoporosis program [1]. The defined (2R) configuration ensures that SAR interpretation is not confounded by variable enantiomeric composition, a concern documented by the 19-fold potency differences observed between enantiomers of structurally related α-substituted phenethylamines at the 5-HT₂B receptor [2].

Asymmetric Synthesis and Chiral Ligand Development Utilizing the Quaternary α-CF3 Amine as a Stereo-defining Building Block

The (2R)-configured quaternary α-carbon provides a non-racemizable stereogenic center that can serve as a chiral auxiliary, resolving agent, or stereo-defining fragment in complex molecule synthesis. Unlike α-methylbenzylamine (pKa ~9), the depressed basicity of the α-CF₃ amine (predicted pKa ~4–5) [3] reduces undesired base-catalyzed side reactions during coupling steps, while the enhanced lipophilicity (ΔlogP ≈ +0.87 vs α-methylbenzylamine) [4] improves solubility in organic reaction media. The compound is utilized as a chiral amine in asymmetric synthesis, providing stereochemical purity essential for pharmaceutical and agrochemical development .

Pharmacological Probe Design: Investigating Stereospecific Target Engagement at CNS Aminergic Receptors and Transporters

The structural relationship of this compound to the fenfluramine/norfenfluramine pharmacophore—combined with the unique electronic properties of the α-CF₃ group and quaternary carbon—makes the enantiopure (2R) hydrochloride salt a valuable tool compound for probing stereospecific ligand-receptor interactions at serotonin, norepinephrine, and dopamine transporters and receptors. The 4–5 unit pKa depression vs non-fluorinated analogs [3] predicts a markedly different ionization profile at physiological pH, which may translate to altered CNS distribution kinetics compared to conventional phenethylamine probes. The hydrochloride salt form provides the handling stability and aqueous solubility required for in vitro pharmacological assay preparation.

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Incorporating a Fluorinated Quaternary Carbon sp³ Center

The integration of trifluoromethyl groups with three-dimensional quaternary carbon moieties has been identified as a prominent strategy to augment drug efficacy by increasing molecular complexity (Fsp³) while maintaining favorable physicochemical properties [5]. The (2R)-1,1,1-trifluoro-2-phenylpropan-2-amine scaffold provides a compact (MW 189 free base), enantiopure building block that introduces both an sp³ quaternary carbon and a CF₃ group in a single synthetic operation. Its primary amine handle enables direct conjugation to carboxylic acid-containing fragments or library scaffolds via amide coupling or reductive amination, making it compatible with both traditional medicinal chemistry workflows and DNA-encoded library (DEL) synthesis platforms.

Application
Selection Property
Validation Focus
Amide bioisostere replacement in protease-targeted programs
Enantiopure α-CF₃ amine scaffold
Metabolic stability vs. amide hydrolysis
Asymmetric synthesis using chiral quaternary amine
Non-racemizable (2R) stereogenic center
Reaction media compatibility and coupling efficiency
Stereospecific probe for aminergic receptor/transporter studies
Stereochemically defined input
Ionization-state-dependent distribution context
Fragment-based design incorporating CF₃-quaternary carbon
Compact sp³-enriched building block
Conjugation compatibility and molecular complexity
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